molecular formula C13H14N2 B2353871 N-Ethyl-3-(4-pyridyl)aniline CAS No. 66375-90-4

N-Ethyl-3-(4-pyridyl)aniline

Cat. No.: B2353871
CAS No.: 66375-90-4
M. Wt: 198.269
InChI Key: RXSMICOBTGUPLS-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4-pyridyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a pyridine ring attached to an aniline moiety, with an ethyl group substituting one of the hydrogen atoms on the nitrogen atom. It is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(4-pyridyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-nitropyridine with N-ethyl aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-(4-pyridyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-Ethyl-3-(4-pyridyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4-pyridyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Methyl-3-(4-pyridyl)aniline: Similar structure but with a methyl group instead of an ethyl group.

    N-Propyl-3-(4-pyridyl)aniline: Similar structure but with a propyl group instead of an ethyl group.

    4-Amino-3-(4-pyridyl)aniline: Similar structure but with an amino group instead of an ethyl group.

Uniqueness: N-Ethyl-3-(4-pyridyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its analogs.

Properties

IUPAC Name

N-ethyl-3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSMICOBTGUPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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